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Compound of Interest

Compound Name: 1H-indole-2-carboxylic acid

Cat. No.: B563900 Get Quote

An In-Depth Technical Guide to the 1H NMR Spectrum of 1H-Indole-2-Carboxylic Acid

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR)

spectrum of 1H-indole-2-carboxylic acid, tailored for researchers, scientists, and

professionals in the field of drug development. It encompasses a comprehensive data

summary, a detailed experimental protocol for spectral acquisition, and a logical workflow

diagram for the NMR process.

1H NMR Spectral Data
The 1H NMR spectrum of 1H-indole-2-carboxylic acid exhibits distinct signals corresponding

to each unique proton in its molecular structure. The analysis was conducted in deuterated

dimethyl sulfoxide (DMSO-d6), and the chemical shifts (δ) are reported in parts per million

(ppm) relative to a standard reference.

Table 1: 1H NMR Spectral Data for 1H-Indole-2-Carboxylic Acid in DMSO-d6
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Proton Assignment
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

COOH ~13.0 Broad Singlet -

H1 (N-H) ~11.8 Broad Singlet -

H4 7.67 Doublet (d) 7.6

H7 7.48 Doublet (d) 8.1

H5 7.26 Triplet (t) 8.1

H3 7.14 Singlet (s) -

H6 7.08 Triplet (t) 7.6

Note: Data is compiled from publicly available spectral databases.[1] The specific chemical

shifts and coupling constants can vary slightly depending on the experimental conditions such

as solvent, concentration, and instrument frequency.

The downfield shifts for the carboxylic acid and N-H protons are characteristic and are due to

their acidic nature and participation in hydrogen bonding with the DMSO solvent. The protons

on the benzene ring (H4, H5, H6, H7) appear in the aromatic region (7.0-7.7 ppm), with

multiplicities consistent with ortho- and meta-couplings. The H3 proton on the pyrrole ring

appears as a singlet, as it has no adjacent proton neighbors.

Experimental Protocol for 1H NMR Spectroscopy
This section outlines a standard methodology for acquiring a high-resolution 1H NMR spectrum

of 1H-indole-2-carboxylic acid.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials and Equipment:

1H-Indole-2-carboxylic acid sample

Deuterated solvent (e.g., DMSO-d6, 99.8% D)
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High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Volumetric flasks and pipettes

Vortex mixer

Filtration apparatus (e.g., pipette with glass wool)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1H-indole-2-carboxylic acid.

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.[1]

Ensure complete dissolution by gentle agitation or using a vortex mixer. The solubility may

be enhanced by slight warming if necessary.

Sample Filtration:

To remove any particulate matter that could degrade spectral quality, filter the solution. A

common method is to pass the solution through a small plug of glass wool packed into a

Pasteur pipette directly into a clean 5 mm NMR tube.[2]

NMR Tube Loading:

Transfer the filtered solution into the NMR tube to a height of approximately 4-5 cm.

Cap the NMR tube securely and label it clearly.

Spectrometer Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the field on the deuterium signal of the DMSO-d6 solvent.
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Shim the magnetic field to achieve a high level of homogeneity, which is critical for

obtaining sharp, well-resolved peaks.

Set the appropriate acquisition parameters, including:

Pulse angle (e.g., 30-90 degrees)

Acquisition time (typically 2-4 seconds)

Relaxation delay (e.g., 1-5 seconds)

Number of scans (NS), typically 8, 16, or 32 for sufficient signal-to-noise ratio.

Acquire the Free Induction Decay (FID) data.

Data Processing:

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-

domain spectrum.

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d6 to its

known value (δ ~2.50 ppm).

Integrate the signals to determine the relative ratios of the protons.

Analyze the peak multiplicities and coupling constants to confirm proton assignments.

Visualization of Experimental Workflow
The logical flow of the NMR experiment, from initial sample handling to final data analysis, is

depicted in the following diagram.
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Caption: Workflow for a typical 1H NMR experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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